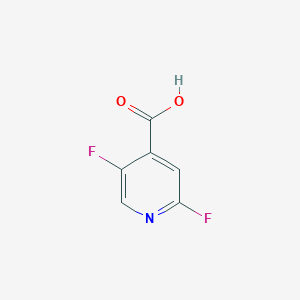

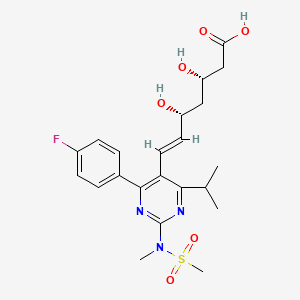

![molecular formula C11H11N3O4 B1354912 Ethyl 5-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate CAS No. 158980-19-9](/img/structure/B1354912.png)

Ethyl 5-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Imidazo[1,2-a]pyridines are a class of fused nitrogen-bridged heterocyclic compounds . They have been attracting substantial interest due to their potential pharmaceutical applications . They are considered as privileged structures because of their occurrence in many natural products .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . Synthetic pathways include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Molecular Structure Analysis

In the molecular structure of imidazo[1,2-a]pyridines, the six- and five-membered rings are individually almost planar .Chemical Reactions Analysis

Considerable efforts have been devoted in the past decade to the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core . The overview of the most efficient and widely applied modern methods is organized into sections covering the main metal-free methods structured by the type of the reacting species .Wissenschaftliche Forschungsanwendungen

Reactivity and Structural Analysis

The reactivity of the imidazo[1,2-a]pyridine system, which includes compounds like ethyl 5-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate, has been a subject of study. CNDO/2 calculations based on X-ray structure determinations have been used to investigate this reactivity. Such studies contribute to understanding the chemical properties and potential applications of these compounds in various fields, including organic synthesis and pharmaceutical research (Teulade et al., 1982).

Synthesis of Novel Compounds

The imidazo[1,2-a]pyridine system is also explored as a synthon for creating new fused triazines. Research demonstrates how ethyl 3-nitroimidazo[1,2-a]pyridine-2-carboxylate can be used to synthesize substituted nitro carboxamidoimidazopyridines, leading to various biologically active compounds (Zamora et al., 2004).

Antiinflammatory Activity

Several studies have focused on the synthesis of imidazo[1,2-a]pyridine derivatives and their evaluation for antiinflammatory, analgesic, antipyretic, and ulcerogenic activities. These include the creation of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids and their carboxylate variants (Abignente et al., 1982), (Di Chiacchio et al., 1998).

Catalytic Activities

The imidazolo[1,2-a]pyridine moiety in compounds like ethyl 7-methylimidazolo[1,2-a]pyridine-2-carboxylate has been evaluated for its catalytic activities. These compounds are effective catalysts for oxidation reactions, such as the conversion of catechol to o-quinone, demonstrating their potential in chemical synthesis and industrial applications (Saddik et al., 2012).

Zukünftige Richtungen

The serious ecological problems nowadays provoke scientists to search environmentally benign synthetic strategies as much as possible . This has led to the development of eco-friendly metal-free direct formation of derivatives with an imidazo[1,2-a]pyridine skeleton . This area of research is expected to continue to grow in the future.

Eigenschaften

IUPAC Name |

ethyl 5-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O4/c1-3-18-11(15)8-6-13-7(2)9(14(16)17)4-5-10(13)12-8/h4-6H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YESXGRHPQUKVRD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN2C(=C(C=CC2=N1)[N+](=O)[O-])C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-5H-pyrrolo[2,3-D]pyrimidin-6(7H)-one](/img/structure/B1354830.png)

![Benzyl ((3aS,4R,6S,6aR)-6-hydroxy-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)carbamate](/img/structure/B1354831.png)

![2-[(Pyridin-2-ylmethyl)amino]cyclohexan-1-ol](/img/structure/B1354844.png)

![2-[(Methylamino)methyl]benzoic acid](/img/structure/B1354855.png)

![[4,4'-Bipyridine]-2,2'-dicarboxylic acid](/img/structure/B1354859.png)